(S)-4-Amino-3-phenylbutanoic acid hydrochloride
Overview
Description
(S)-4-Amino-3-phenylbutanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound is characterized by the presence of an amino group, a phenyl group, and a butanoic acid moiety, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including alkylation, hydrolysis, and decarboxylation.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-4-Amino-3-phenylbutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient reaction control.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
(S)-4-Amino-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and as a potential enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body.
Pathways Involved: It modulates biochemical pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-3-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
Gabapentin: A structurally similar compound used as an anticonvulsant and analgesic.
Pregabalin: Another related compound with similar therapeutic applications.
Uniqueness
(S)-4-Amino-3-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. Its versatility as a building block in chemical synthesis and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(3S)-4-amino-3-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500647 | |
Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52950-37-5 | |
Record name | 4-Amino-3-phenylbutyric acid hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT432JJ3EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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